2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン

説明

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including compounds similar to “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine,” involves various strategies that aim to introduce functional groups at specific positions on the imidazopyridine ring. For instance, the synthesis of imidazo[1,5-a]pyridines as stable N-heterocyclic carbenes involves the creation of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives through a well-characterized process (Alcarazo et al., 2005). Additionally, the discovery and optimization of a reaction between 2-chloropyridines and 2H-azirines producing imidazo[1,2-a]pyridines describe the synthesis involving electrophilic species and halopyridines (Vuillermet et al., 2020).

Molecular Structure Analysis

The molecular structure of imidazopyridine compounds is characterized by the presence of an imidazole ring fused to a pyridine ring. This fusion contributes to the chemical stability and reactivity of these compounds. X-ray diffraction and computational studies have been used to determine the molecular structures and to compare them with density-functional-theory (DFT) calculations, providing insights into their geometric and electronic structures (Shen et al., 2012).

Chemical Reactions and Properties

Imidazopyridines participate in a variety of chemical reactions, demonstrating their versatile reactivity. For example, a novel transition-metal-free three-component reaction for the construction of imidazo[1,2-a]pyridines shows the facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). This highlights the compound's capability to engage in complex reactions facilitating the synthesis of diverse molecular architectures.

Physical Properties Analysis

The physical properties of “2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine” and related compounds are influenced by their molecular structures. These properties include melting points, boiling points, solubility in various solvents, and crystal structures. The arrangement of molecules in the crystal lattice and their interaction through hydrogen bonding and π-π interactions significantly affect these physical properties, as seen in the structural analysis of imidazo[1,2-a]pyridin-2-ylacetic acid and its complexes (Dylong et al., 2014).

科学的研究の応用

化学的性質

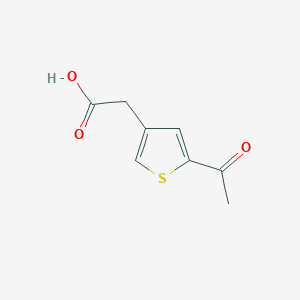

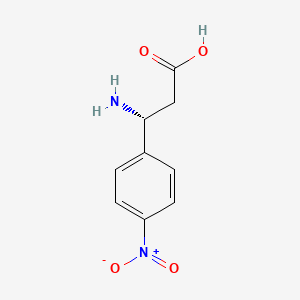

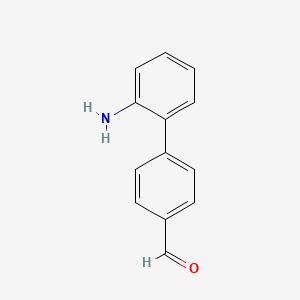

“2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン”は、分子式C9H8ClN3の化合物です . 室温では固体であり、分子量は193.64です . この化合物は、水やその他の極性溶媒に高度に溶解します .

製薬用途

“2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン”の構造の一部であるイミダゾールは、幅広い化学的および生物学的特性で知られています . イミダゾール誘導体は、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍性などのさまざまな生物活性を示します .

抗結核活性

“2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン”の誘導体の1つである、2-((1H-イミダゾール-1-イル)メチル)-6-置換-5-フルオロ-1H-ベンゾ[d]イミダゾールは、結核菌に対して抗結核活性を評価するために合成されています .

化学合成

“2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン”は、より複雑な化学化合物の合成における構成要素として使用できます .

研究開発

“2-クロロ-5-(1H-イミダゾール-1-イルメチル)ピリジン”は、その独特の化学構造と特性により、新しい化合物の合成や化学反応の研究のための研究開発研究所で頻繁に使用されます .

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJYMRYEGFGOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363036 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

230617-61-5 | |

| Record name | 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)